REACTION_CXSMILES
|
[Na].Cl[C:3]1[N:12]=[C:11]([CH3:13])[C:10]([CH2:14][CH3:15])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].[CH3:16][OH:17]>>[CH3:16][O:17][C:3]1[N:12]=[C:11]([CH3:13])[C:10]([CH2:14][CH3:15])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6] |^1:0|
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C(=N1)C)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution was refluxed
|
Type
|
CUSTOM
|
Details
|
had been consumed (about 24 hours)
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The cooled mixture was diluted with diethyl ether (50 mL)
|
Type
|
WASH
|
Details
|
washed with water, saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)OC)C=C(C(=N1)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.28 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |